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Application Note & Protocol
Topic: High-Fidelity Cell Proliferation Tracking in Flow Cytometry using DiSulfo-ICG-azide

Audience: Researchers, scientists, and drug development professionals.

Abstract
This application note provides a comprehensive guide to the use of DiSulfo-ICG-azide, a water-

soluble, near-infrared (NIR) fluorescent dye, for the detection and quantification of proliferating

cells by flow cytometry. We detail a robust protocol based on the bioorthogonal click chemistry

reaction between an azide-functionalized dye and an alkyne-modified metabolic precursor

incorporated into nascent DNA. The unique properties of DiSulfo-ICG-azide, particularly its

emission in the NIR spectrum, significantly reduce interference from cellular autofluorescence,

leading to an improved signal-to-noise ratio and enhanced data resolution. This guide covers

the underlying chemical principles, step-by-step experimental procedures, data analysis

considerations, and troubleshooting, providing researchers with the necessary tools to

integrate this powerful technique into their workflows for studying cell cycle dynamics,

cytotoxicity, and drug efficacy.
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Principle of the Assay: Bioorthogonal Click
Chemistry
The detection strategy relies on a two-step process that leverages the highly specific and

bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Metabolic Labeling: Cells are first incubated with an alkyne-modified nucleoside analog, such

as 5-ethynyl-2´-deoxyuridine (EdU). EdU is structurally similar to thymidine and is

incorporated into the DNA of cells undergoing active synthesis (the S-phase of the cell

cycle). This step effectively "tags" the DNA of proliferating cells with an alkyne functional

group.

Fluorescent Labeling: After metabolic labeling, cells are fixed and permeabilized to allow the

DiSulfo-ICG-azide to enter the cell and access the nucleus. The azide group on the dye then

reacts with the alkyne group on the incorporated EdU. This reaction is a type of "click

chemistry" that is highly specific and occurs rapidly under physiological conditions without

the need for a cytotoxic copper catalyst. The result is a stable, covalent bond that

permanently labels the newly synthesized DNA with the NIR fluorophore.

The intensity of the DiSulfo-ICG fluorescence within each cell is directly proportional to the

amount of EdU incorporated, providing a quantitative measure of DNA synthesis and,

therefore, cell proliferation.
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Step 1: Metabolic Labeling

Step 2: Click Reaction
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Strain-Promoted
Alkyne-Azide Cycloaddition

(SPAAC)

Click to download full resolution via product page

Figure 1: Principle of SPAAC-mediated labeling of proliferating cells.

Key Advantages of DiSulfo-ICG-azide
The choice of fluorophore is critical for achieving high-quality flow cytometry data. DiSulfo-ICG-

azide offers several distinct advantages over traditional dyes like BrdU or those emitting in the

visible spectrum (e.g., FITC, Alexa Fluor 488).
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Feature Advantage Scientific Rationale

Near-Infrared (NIR) Emission Superior Signal-to-Noise Ratio

Most cellular components

(e.g., NADH, flavins)

autofluoresce in the UV and

visible regions of the spectrum

(350-600 nm). DiSulfo-ICG

emits in the NIR range (~750-

800 nm), a region where

cellular autofluorescence is

virtually absent, leading to

cleaner signals and higher

sensitivity.

High Water Solubility Biocompatibility & Ease of Use

The two sulfonate groups (-

SO3) render the molecule

highly water-soluble. This

eliminates the need for organic

co-solvents like DMSO, which

can be cytotoxic or affect cell

membrane integrity, thereby

improving experimental

reproducibility.

Azide Functionality Bioorthogonal Ligation

The azide group is chemically

inert within biological systems

and does not react with native

functional groups. It reacts

specifically with its alkyne

partner, ensuring that the dye

only labels the intended target

(EdU-labeled DNA).

High Molar Extinction

Coefficient

Bright Signal Indocyanine green (ICG)

derivatives are known for their

high molar extinction

coefficients, resulting in bright

fluorescent signals upon

excitation and improving the
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detection of even low levels of

proliferation.

Detailed Experimental Protocol
This protocol is optimized for adherent or suspension cells in a 96-well plate format but can be

adapted for other vessel types.

Required Materials and Reagents
Reagent Recommended Supplier Purpose

DiSulfo-ICG-azide Commercially Available
NIR fluorescent dye for click

reaction.

5-ethynyl-2´-deoxyuridine

(EdU)
Commercially Available

Alkyne-modified thymidine

analog.

Cell Culture Medium Varies by cell line
For cell growth and EdU

incubation.

Phosphate-Buffered Saline

(PBS)
Standard Lab Supply Washing buffer.

Fixation Buffer (e.g., 4% PFA) Standard Lab Supply
Cross-links proteins,

preserving cell morphology.

Permeabilization Buffer Standard Lab Supply
Permeabilizes cell membranes

for dye entry.

Flow Cytometer e.g., BD, Beckman Coulter

Must be equipped with a red

laser (~640 nm) and

appropriate NIR detectors.

Workflow Overview
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1. Cell Seeding & Culture
(24-48h)

2. Metabolic Labeling
Add EdU (e.g., 10 µM)

Incubate (e.g., 2h)

3. Cell Harvest & Wash
(PBS)

4. (Optional) Surface Marker Staining

5. Fixation
(e.g., 4% PFA, 15 min)

6. Permeabilization
(e.g., 0.5% Triton X-100, 20 min)

7. Click Reaction
Add DiSulfo-ICG-azide cocktail

Incubate (30-60 min, dark)

8. Wash & Resuspend
(in PBS/FACS Buffer)

9. Flow Cytometry Acquisition
(Ex: ~640 nm / Em: ~780 nm)

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for proliferation analysis.
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Step-by-Step Procedure
Part A: Metabolic Labeling with EdU

Cell Preparation: Seed your cells at a density that will ensure they are in the logarithmic

growth phase at the time of the experiment.

EdU Addition: Prepare a 10 mM stock solution of EdU in PBS or DMSO. Dilute this stock

directly into the cell culture medium to a final working concentration of 10 µM.

Scientist's Note: The optimal EdU concentration and incubation time can vary between cell

types. We recommend titrating both parameters (e.g., 1-20 µM EdU for 30 minutes to 4

hours) to find the best balance between a strong signal and minimal cytotoxicity.

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for

the desired pulse duration. A 2-hour incubation is a good starting point for many cell lines.

Part B: Cell Fixation and Permeabilization

Harvesting: Harvest cells and wash once with 1 mL of PBS containing 1% Bovine Serum

Albumin (BSA). Centrifuge at 300 x g for 5 minutes.

Fixation: Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation Buffer

(e.g., 4% paraformaldehyde in PBS). Incubate for 15 minutes at room temperature.

Causality: Fixation cross-links cellular components, preserving the cell's structure and

preventing the loss of nuclear DNA during subsequent permeabilization steps.

Washing: Add 1 mL of PBS + 1% BSA, centrifuge, and discard the supernatant.

Permeabilization: Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer (e.g.,

0.5% Triton™ X-100 or Saponin in PBS). Incubate for 20 minutes at room temperature.

Causality: Permeabilization creates pores in the cellular and nuclear membranes, which is

essential for the DiSulfo-ICG-azide to gain access to the EdU-labeled DNA within the

nucleus.

Part C: DiSulfo-ICG-azide Click Reaction
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Prepare Click Cocktail: Prepare the click reaction cocktail immediately before use. For each

sample, mix:

85 µL PBS

5 µL DiSulfo-ICG-azide (from a 100 µM stock solution, final concentration ~5 µM)

10 µL Reaction Buffer Additive (if provided by the manufacturer)

Note: The final concentration of the dye may require optimization (typically 1-10 µM).

Washing: Wash the permeabilized cells once with 1 mL of PBS + 1% BSA. Centrifuge and

discard the supernatant.

Labeling: Resuspend the cell pellet in 100 µL of the prepared click reaction cocktail.

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

Final Washes: Wash the cells twice with 1 mL of PBS + 1% BSA to remove any unbound

dye.

Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer (e.g., PBS with

2% FBS) for analysis.

Flow Cytometry Analysis
Instrument Setup: Use a flow cytometer equipped with a laser for excitation in the red range

(e.g., 633 nm or 640 nm) and a detector capable of capturing NIR emission, typically around

780 nm (e.g., a 780/60 nm bandpass filter).

Controls: It is critical to include the following controls:

Unstained Cells: To set the baseline fluorescence and adjust voltages.

EdU-labeled, No-Click-Reaction Cells: To ensure there is no non-specific binding of the

dye.
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Non-EdU-labeled, Click-Reaction Cells: To confirm the specificity of the click reaction (this

should look identical to the unstained control).

Gating Strategy:

First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell

population and exclude debris.

From this population, create a histogram to view the DiSulfo-ICG fluorescence intensity.

Proliferating cells (EdU-positive) will exhibit a significant shift in fluorescence compared to

the non-proliferating (G1/G2) population.

Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)

No Signal / Weak Signal

- Inefficient EdU incorporation.-

Incomplete cell

permeabilization.- Insufficient

dye concentration or

incubation time.

- Optimize EdU concentration

and incubation time for your

cell line.- Confirm

permeabilization using a

nuclear dye like DAPI.- Titrate

DiSulfo-ICG-azide

concentration (try 5-10 µM)

and increase click incubation

to 60 minutes.

High Background Signal

- Inadequate washing after

click reaction.- Non-specific

binding of the dye.

- Increase the number of post-

reaction washes to three.-

Ensure the Permeabilization

Buffer is thoroughly washed

out before adding the click

cocktail.

Poor Cell Viability
- Cytotoxicity from EdU or

fixation/permeabilization steps.

- Reduce EdU concentration or

pulse time.- Use a milder

permeabilization agent like

saponin instead of Triton X-

100.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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